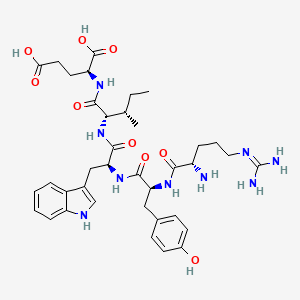
N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-tryptophyl-L-isoleucyl-L-glutamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-tryptophyl-L-isoleucyl-L-glutamic acid is a complex peptide compound with significant potential in various scientific fields This compound is composed of multiple amino acids, each contributing to its unique properties and functions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-tryptophyl-L-isoleucyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, often using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.
Industrial Production Methods: Industrial production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions: N5-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-tryptophyl-L-isoleucyl-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like tyrosine and tryptophan.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted to alter the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H~2~O~2~) or iodine (I~2~) under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt.
Major Products: The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of tyrosine residues can lead to the formation of dityrosine cross-links, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-tryptophyl-L-isoleucyl-L-glutamic acid has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and protein interactions.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of specialized biomaterials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-tryptophyl-L-isoleucyl-L-glutamic acid involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For instance, it may interact with G-protein coupled receptors (GPCRs) or ion channels, leading to downstream signaling events that affect cell function and behavior.
Comparison with Similar Compounds
N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-tryptophyl-L-isoleucyl-L-glutamic acid can be compared to other peptides with similar structures and functions:
N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan: This compound shares a similar backbone but differs in specific amino acid residues, leading to distinct biological activities.
Threonyllysylprolyl-N~5~-(diaminomethylidene)ornithine: Another related peptide with unique properties and applications.
The uniqueness of N5-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-tryptophyl-L-isoleucyl-L-glutamic acid lies in its specific amino acid sequence, which imparts distinct chemical and biological characteristics.
Properties
CAS No. |
494766-02-8 |
|---|---|
Molecular Formula |
C37H51N9O9 |
Molecular Weight |
765.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C37H51N9O9/c1-3-20(2)31(35(53)43-27(36(54)55)14-15-30(48)49)46-34(52)29(18-22-19-42-26-9-5-4-7-24(22)26)45-33(51)28(17-21-10-12-23(47)13-11-21)44-32(50)25(38)8-6-16-41-37(39)40/h4-5,7,9-13,19-20,25,27-29,31,42,47H,3,6,8,14-18,38H2,1-2H3,(H,43,53)(H,44,50)(H,45,51)(H,46,52)(H,48,49)(H,54,55)(H4,39,40,41)/t20-,25-,27-,28-,29-,31-/m0/s1 |
InChI Key |
UBIGSYQJTYHZDM-OFCLUOCGSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















